6-Amino-4-bromobenzofuran-7-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
6-amino-4-bromo-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-3-6(11)7(9(12)13)8-4(5)1-2-14-8/h1-3H,11H2,(H2,12,13) |
InChI Key |
DQTMYOHPVFFAOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C(=CC(=C21)Br)N)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 6 Amino 4 Bromobenzofuran 7 Carboxamide
Retrosynthetic Analysis of the 6-Amino-4-bromobenzofuran-7-carboxamide Core
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections.
The structure of this compound offers several logical points for disconnection. The most apparent disconnections are at the amide bond and the bonds forming the furan (B31954) ring.
C-N Amide Bond Disconnection: The primary disconnection is the C(O)-NH2 bond of the carboxamide group. This is a standard and reliable disconnection corresponding to a robust amidation reaction. This step simplifies the target to 6-amino-4-bromobenzofuran-7-carboxylic acid or its activated derivative (e.g., an acyl chloride).
Furan Ring Disconnections: The construction of the benzofuran (B130515) ring itself is the next critical challenge. Several strategies exist for forming the furan portion fused to the benzene (B151609) ring. mdpi.com
Disconnection of the O1–C2 and C3–C3a bonds: This approach is common in syntheses starting from phenols and involves coupling with a two-carbon unit. This leads back to a highly substituted phenol (B47542) precursor, specifically 2-amino-4-bromo-3-hydroxy-benzonitrile (or a related carboxylate precursor), and a synthon for the C2-C3 fragment, such as an α-haloketone or an alkyne.
Disconnection of the C2–C3 and C7a–O1 bonds: This alternative strategy involves an intramolecular cyclization of an ortho-substituted phenol. For instance, an ortho-alkynyl phenol can undergo cyclization to form the furan ring.
These disconnections identify key synthons, which are idealized fragments, and their corresponding synthetic equivalents, which are the real chemical reagents used in the synthesis.
| Disconnection | Key Synthon | Synthetic Equivalent |
|---|---|---|
| Amide C-N Bond | Acylium ion at C7 | 6-Amino-4-bromobenzofuran-7-carboxylic acid or its acyl chloride/ester derivative |
| Amide C-N Bond | Amide anion | Ammonia (NH3) or a protected amine equivalent |
| Furan Ring (O1-C2) | Phenoxide | A suitably substituted 2,4-dihalo-3-aminophenol derivative |
| Furan Ring (C2-C3) | Vinyl cation or equivalent | An acetylene (B1199291) derivative (e.g., ethynyltrimethylsilane) or an α-halocarbonyl compound |
Based on the retrosynthetic analysis, a plausible forward synthesis begins with a polysubstituted benzene ring. A feasible precursor would be a 2,6-dibromophenol (B46663) or a related aniline (B41778) derivative. The key is the strategic introduction of the amino, bromo, and carboxamide (or its precursor, like a nitrile or ester) functionalities around the aromatic core before the final benzofuran ring formation.
The feasibility of this approach hinges on the regioselective control of substitutions on the aromatic ring. For instance, starting from 2-bromo-6-nitrophenol, one could introduce another bromine atom and then proceed with the construction of the furan ring, followed by reduction of the nitro group to an amine and conversion of another substituent into the carboxamide. The challenge lies in managing the directing effects of the various functional groups to achieve the desired 4-bromo, 6-amino, 7-carboxamide substitution pattern.
Development and Optimization of Novel Synthetic Routes to this compound
Modern synthetic chemistry offers a diverse toolkit for constructing complex heterocyclic molecules like this compound.
A hypothetical multi-step synthesis could commence from a commercially available, substituted aromatic compound like 2-bromo-4-nitrophenol. The sequence would involve:
Ortho-functionalization: Introduction of a group at the ortho position to the hydroxyl, which will eventually become part of the furan ring. This could be achieved via ortho-lithiation followed by reaction with an appropriate electrophile, or through a Sonogashira coupling of an ortho-iodinated phenol with a terminal alkyne. nih.gov
Cyclization: The formation of the benzofuran ring. If an ortho-alkynyl phenol is the intermediate, cyclization can be induced by copper or palladium catalysts.
Functional Group Manipulation: This phase involves converting the existing functional groups into the final desired ones. This would include the reduction of the nitro group to an amine and the conversion of a precursor group (e.g., an ester or nitrile introduced earlier) at the 7-position into the carboxamide. The bromination step would also need to be strategically placed to ensure the correct regiochemistry.
Transition metal catalysis is instrumental in modern benzofuran synthesis, offering high efficiency and selectivity. nih.gov
Palladium-mediated Synthesis: Palladium catalysts are widely used for C-C and C-O bond formations. mdpi.com A common strategy involves the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. scielo.org.mxnih.gov Alternatively, a Heck-type reaction could be employed for the intramolecular cyclization of an ortho-alkenylphenol derivative. nih.gov
Copper-catalyzed Synthesis: Copper catalysts are particularly effective for intramolecular cyclizations and can be used in one-pot procedures. rsc.org For example, a copper-catalyzed reaction between a phenol and an alkyne can lead directly to the benzofuran core through sequential nucleophilic addition and oxidative cyclization. rsc.orgnih.gov Copper catalysis is also used in the synthesis of 3-aminobenzofurans. nih.govresearchgate.net
Nickel-catalyzed Cyclizations: While less common than palladium or copper, nickel catalysts are gaining attention for their unique reactivity and lower cost in cross-coupling and cyclization reactions.
| Catalytic System | Reaction Type | Potential Application in Synthesis | Reference |
|---|---|---|---|
| Pd(OAc)2 / PPh3 / CuI | Sonogashira Coupling/Cyclization | Reaction of an o-iodophenol precursor with a terminal alkyne to form the furan ring. | nih.govscielo.org.mx |
| CuI / Base | Intramolecular Cyclization | Cyclization of an o-alkynylphenol intermediate. | nih.govacs.org |
| Pd(OAc)2 / Ligand | Intramolecular Heck Reaction | Cyclization of an o-vinylphenol precursor. | nih.gov |
| Rh(III) complexes | C-H Activation/Annulation | Direct annulation of salicylaldehydes with diazo compounds. | nih.govacs.org |
The use of non-conventional energy sources like microwave irradiation and ultrasound can significantly enhance the efficiency of organic syntheses.
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve yields by ensuring rapid and uniform heating. researchgate.netsapub.org This technique has been successfully applied to various steps in heterocyclic synthesis, including palladium-catalyzed cross-coupling reactions and the formation of carboxamides. researchgate.net A microwave-assisted Sonogashira coupling followed by cyclization could be a rapid route to the benzofuran core of the target molecule. nih.gov
Ultrasonic-Assisted Synthesis: Sonication, the application of ultrasound to a reaction, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation and collapse of microscopic bubbles generate localized high temperatures and pressures, leading to improved mass transfer and reactant mixing. This can be particularly beneficial for heterogeneous reactions involving metal catalysts.
| Reaction Step | Conventional Method (Conditions) | Microwave-Assisted Method (Hypothetical Conditions) | Anticipated Advantage |
|---|---|---|---|
| Sonogashira Coupling/Cyclization | Toluene, 110 °C, 8-12 hours | DMF, 140 °C, 15-30 minutes | Drastic reduction in reaction time, potentially higher yield. |
| Amidation of Ester | Aqueous NH3, reflux, 6-10 hours | Aqueous NH3, 120 °C, 10-20 minutes | Faster conversion, cleaner reaction profile. |
Regioselective Functionalization and Stereochemical Control in Synthesis
The synthesis of intricately substituted benzofurans, such as this compound, necessitates precise control over the placement of functional groups on the core scaffold. Regioselectivity is paramount in ensuring the correct arrangement of the amino, bromo, and carboxamide moieties. Various synthetic strategies have been developed to achieve this, often relying on the inherent reactivity of the benzofuran ring system or the directing effects of existing substituents. mdpi.comnih.govbohrium.comoregonstate.edunih.govmdpi.comwuxiapptec.comacs.org
One common approach to regioselective synthesis involves the construction of the benzofuran ring from appropriately substituted precursors. mdpi.comnih.govoregonstate.edunih.govmdpi.comwuxiapptec.comacs.org For instance, the cyclization of a substituted phenol carrying the desired functionalities can dictate the final substitution pattern of the resulting benzofuran. mdpi.comnih.govoregonstate.edunih.govmdpi.comwuxiapptec.comacs.org The reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups, for example, allows for the programmable substitution at any position on the benzofuranone precursor, which can then be converted to the corresponding benzofuran. nih.govoregonstate.edu This method offers a high degree of control over the placement of substituents.
Transition metal-catalyzed reactions have also emerged as powerful tools for the regioselective functionalization of benzofurans. mdpi.combohrium.comacs.orgnih.gov Palladium-catalyzed cross-coupling reactions, for instance, can be used to introduce substituents at specific positions of a pre-formed benzofuran core. mdpi.comdntb.gov.uanih.govglobethesis.com The regioselectivity of these reactions is often governed by the position of a pre-existing halide or other leaving group.
While this compound itself is not chiral, the principles of stereochemical control are crucial in the synthesis of many benzofuran derivatives, particularly those with stereocenters in their substituents. acs.orgacs.org Asymmetric catalysis, employing chiral catalysts or auxiliaries, can be used to achieve high levels of enantioselectivity in the synthesis of chiral benzofuran-containing molecules. acs.orgacs.org For example, chiral squaramide catalysts have been successfully employed in the enantioselective [4+2] cyclization of azadienes with azlactones to produce benzofuran-fused N-heterocycles with excellent stereocontrol. acs.orgacs.org Although not directly applicable to the synthesis of the achiral target compound, these methodologies highlight the advanced synthetic tools available for controlling the three-dimensional arrangement of atoms in more complex benzofuran derivatives.
Table 1: Methodologies for Regioselective Synthesis of Benzofuran Derivatives
| Methodology | Key Features | Applicability to this compound Synthesis |
|---|---|---|
| Cyclization of Substituted Phenols | High control over final substitution pattern based on precursor design. nih.govoregonstate.edu | A potential primary route where a phenol with the required amino, bromo, and carboxamide precursors is cyclized. |
| Transition-Metal Catalyzed Cross-Coupling | Introduction of substituents at specific positions on a pre-formed benzofuran core. mdpi.comdntb.gov.uanih.govglobethesis.com | Useful for late-stage functionalization, for example, introducing the amino or other groups via coupling reactions. |
| C-H Functionalization | Direct functionalization of C-H bonds, offering atom economy. bohrium.comnih.gov | Could be employed to introduce substituents at specific positions, although regioselectivity can be challenging. bohrium.comnih.gov |
Functional Group Interconversions and Derivatization Strategies for this compound Derivatives
Once the this compound scaffold is assembled, further structural diversity can be achieved through functional group interconversions and derivatization. These strategies are crucial for exploring the structure-activity relationships of this class of compounds.
Chemical Modification of the Amino Moiety at Position 6
The amino group at the 6-position represents a versatile handle for a variety of chemical modifications. Standard transformations of aromatic amines can be readily applied to this moiety. For instance, acylation with acid chlorides or anhydrides can furnish a range of amide derivatives. Similarly, sulfonylation with sulfonyl chlorides can yield the corresponding sulfonamides. Alkylation, either direct or reductive, can introduce various alkyl groups, leading to secondary or tertiary amines. The amino group can also participate in the formation of ureas and thioureas upon reaction with isocyanates and isothiocyanates, respectively. Furthermore, diazotization of the amino group, followed by Sandmeyer or related reactions, could in principle allow for its replacement with a wide array of other functional groups, although the stability of the diazonium salt on the electron-rich benzofuran ring would need to be considered.
Transformations Involving the Bromine Substituent at Position 4
The bromine atom at the 4-position is a key site for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the formation of a carbon-carbon bond by reacting the bromo-benzofuran with a boronic acid or ester in the presence of a palladium catalyst. mdpi.comdntb.gov.ua This reaction is highly versatile and tolerates a wide range of functional groups, enabling the introduction of various aryl, heteroaryl, and alkyl substituents. Other important cross-coupling reactions that could be employed include the Stille coupling (with organotin reagents), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). mdpi.comdntb.gov.uanih.govglobethesis.com These reactions provide a powerful platform for the synthesis of a diverse library of 4-substituted benzofuran derivatives.
Table 2: Potential Cross-Coupling Reactions at the 4-Bromo Position
| Reaction | Coupling Partner | Resulting Moiety at Position 4 |
|---|---|---|
| Suzuki-Miyaura Coupling | Boronic acid/ester | Aryl, heteroaryl, alkyl |
| Stille Coupling | Organotin reagent | Aryl, heteroaryl, vinyl |
| Heck Coupling | Alkene | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Alkyne |
| Buchwald-Hartwig Amination | Amine | Substituted amino group |
Derivatization of the Carboxamide Functionality at Position 7
The carboxamide group at the 7-position offers several avenues for derivatization. The amide nitrogen can be alkylated under appropriate basic conditions. Dehydration of the primary amide, for instance using Burgess reagent or other dehydrating agents, would yield the corresponding nitrile. Hydrolysis of the carboxamide, under either acidic or basic conditions, would provide the carboxylic acid. mdpi.com This carboxylic acid can then serve as a versatile intermediate for the synthesis of a wide range of other functional groups. For example, it can be converted to esters via Fischer esterification or by reaction with an alcohol in the presence of a coupling agent. The carboxylic acid can also be transformed into a variety of secondary or tertiary amides through coupling with primary or secondary amines using standard peptide coupling reagents such as HATU or EDC. nih.govmdpi.comchemrxiv.orgresearchgate.netsemanticscholar.org Furthermore, the carboxylic acid can be reduced to the corresponding alcohol, which in turn can be further functionalized.
Scaffold Hopping and Bioisosteric Replacements in Analog Synthesis
In the context of medicinal chemistry, scaffold hopping and bioisosteric replacement are powerful strategies for the design of new analogs with improved properties. researchgate.netdrughunter.commdpi.comrsc.orgpsu.eduuniroma1.itnih.govnih.govbhsai.org Scaffold hopping involves replacing the central benzofuran core with a different heterocyclic system that maintains a similar spatial arrangement of the key functional groups. researchgate.netrsc.orguniroma1.itbhsai.org This can lead to the discovery of novel chemotypes with potentially improved pharmacokinetic profiles or intellectual property positions. researchgate.netrsc.orguniroma1.itbhsai.org
Bioisosteric replacement, on the other hand, focuses on the substitution of individual functional groups with other groups that have similar physical or chemical properties, leading to similar biological activity. drughunter.commdpi.compsu.edunih.govnih.gov For the this compound scaffold, several bioisosteric replacements could be envisioned. For example, the carboxamide at position 7 could be replaced with other hydrogen bond donor/acceptor groups such as a tetrazole, a sulfonamide, or a reverse amide. drughunter.comnih.gov The amino group at position 6 could be replaced by other small, polar groups. The bromine atom at position 4 could be substituted with other halogens or a trifluoromethyl group to modulate electronic and steric properties. The benzofuran oxygen atom itself could be replaced with a sulfur atom (to give a benzothiophene) or a nitrogen atom (to give an indole), which are common bioisosteric replacements for the benzofuran core. mdpi.compsu.edu
In-Depth Spectroscopic and Crystallographic Data for this compound Remains Elusive
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the specific chemical compound this compound. Despite a thorough investigation aimed at elucidating its structural and spectroscopic properties, detailed research findings necessary to construct an in-depth analysis as requested are not available in published resources.
The inquiry sought a detailed article focusing on the advanced spectroscopic and crystallographic characterization of this compound. The proposed structure of the article included comprehensive analyses using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (FT-IR, Raman), and Single Crystal X-ray Diffraction. However, the execution of this request is contingent upon the existence and accessibility of primary research data, which appears to be non-existent for this particular compound in the public domain.
Efforts to locate synthesis procedures that might lead to this compound and any accompanying characterization data in supplementary materials of scientific papers were also unsuccessful. While numerous studies detail the synthesis and analysis of various substituted benzofurans, none specifically describe the target molecule of this inquiry.
Consequently, the creation of a scientifically accurate and data-rich article as outlined is not feasible. The generation of theoretical or speculative data would not adhere to the required standards of scientific accuracy and reliance on verifiable sources.
This absence of information underscores the vastness of chemical space and the reality that not all conceivable compounds have been synthesized or, if they have, their detailed characterization has not been published.
Advanced Spectroscopic and Crystallographic Elucidation of 6 Amino 4 Bromobenzofuran 7 Carboxamide Structure
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformation
Determination of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The crystal packing of 6-amino-4-bromobenzofuran-7-carboxamide would be significantly influenced by a variety of intermolecular forces, with hydrogen bonding playing a predominant role. The presence of both hydrogen bond donors (the amino group and the amide N-H) and acceptors (the furan (B31954) oxygen, the amide carbonyl oxygen, and the amino nitrogen) suggests the formation of a robust and intricate hydrogen-bonding network.
In substituted benzofurans, intermolecular hydrogen bonding is a key factor in the formation of their crystal structures. nih.gov The amino and carboxamide substituents on the this compound molecule are expected to be the primary drivers of its supramolecular assembly. It is highly probable that the amide group will form strong N-H···O=C hydrogen bonds, leading to the creation of common supramolecular synthons like dimers or catemers (chains). researchgate.net
Furthermore, the amino group can participate in N-H···O and N-H···N hydrogen bonds, potentially linking these primary amide structures into more complex two-dimensional sheets or three-dimensional frameworks. The furan oxygen atom, although a weaker hydrogen bond acceptor, could also be involved in weaker C-H···O interactions. nih.gov The presence of the bromine atom introduces the possibility of halogen bonding, another significant non-covalent interaction that could influence the crystal packing.
Table 1: Plausible Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |
| Strong Hydrogen Bond | Amide N-H | Carbonyl O | Dimer, Catemer (Chain) |
| Hydrogen Bond | Amino N-H | Carbonyl O, Amino N, Furan O | Sheet, 3D Network |
| Weak Hydrogen Bond | Aromatic C-H | Carbonyl O, Furan O | Further stabilization of network |
| Halogen Bond | C-Br | O, N | Directional interaction influencing packing |
| π-π Stacking | Benzofuran (B130515) Ring | Benzofuran Ring | Parallel or offset stacking |
Analysis of Conformational Isomerism in the Solid State
Conformational isomerism in the solid state for this compound would primarily revolve around the orientation of the 7-carboxamide substituent relative to the benzofuran ring. The benzofuran ring system itself is largely planar, though minor puckering of the furan ring can occur. nih.gov
The key rotational bond is the C7-C(O) bond connecting the carboxamide group to the benzofuran core. Rotation around this bond would give rise to different conformers. In the solid state, it is expected that the conformation would be locked into a low-energy state that maximizes favorable intermolecular interactions and minimizes steric hindrance.
In the absence of strong intramolecular forces, the orientation of the carboxamide group would be determined by the packing forces within the crystal lattice. It is not uncommon for molecules with flexible side chains to exhibit polymorphism, where different crystal forms contain different conformers of the molecule. However, for a relatively rigid molecule like this compound, the conformational flexibility is limited.
Table 2: Potential Torsional Angles of Interest for Conformational Analysis
| Torsional Angle | Description | Expected Solid-State Behavior |
| C6-C7-C(O)-N | Defines the orientation of the carboxamide group | Likely to be near 0° or 180° to maximize conjugation and minimize steric hindrance. The final value will be dictated by the intermolecular packing forces. |
| C5-C6-N-H | Defines the orientation of the amino group protons | The orientation will be optimized to participate in intermolecular hydrogen bonding. |
Computational Chemistry and Molecular Modeling Investigations of 6 Amino 4 Bromobenzofuran 7 Carboxamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules. The first step in a computational analysis is geometry optimization, where the most stable three-dimensional arrangement of the atoms (the ground state geometry) is calculated. This process minimizes the energy of the molecule, providing insights into bond lengths, bond angles, and dihedral angles.
For 6-Amino-4-bromobenzofuran-7-carboxamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find its lowest energy conformation. By mapping the potential energy surface through systematic changes in key dihedral angles (e.g., the rotation of the amino and carboxamide groups), a complete energy landscape can be generated. This landscape reveals the energy barriers between different conformations and identifies the most stable conformers.
Table 1: Illustrative Optimized Geometry Parameters for a Benzofuran (B130515) Derivative (Example Data) This table presents hypothetical data for this compound based on typical bond lengths and angles for similar structures.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C4-Br | 1.89 Å |
| Bond Length | C6-N | 1.38 Å |
| Bond Length | C7-C(O)NH2 | 1.50 Å |
| Bond Angle | C5-C6-N | 121.5° |
The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating amino group and the electron-withdrawing bromo and carboxamide groups would significantly influence the energies and distributions of these orbitals. The HOMO would likely be localized over the benzofuran ring and the amino group, while the LUMO may be distributed over the carboxamide and the aromatic system.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -1.20 |
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. This map is invaluable for identifying reactive sites:
Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atom of the furan (B31954) ring, the oxygen of the carbonyl group, and the nitrogen of the amino group.
Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. Such regions would be found around the hydrogen atoms of the amino and carboxamide groups.
Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution and Interacting Environments
While quantum chemical calculations are excellent for analyzing single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in more realistic environments, such as in a solvent (e.g., water or DMSO) or interacting with a biological target like a protein.
MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. For this compound, an MD simulation would reveal its conformational flexibility in solution. It would show how the molecule's shape changes due to thermal fluctuations and interactions with solvent molecules. This is particularly important for understanding how the molecule might bind to a receptor, as the presence of a binding partner can induce conformational changes. The simulation would track the trajectories of all atoms, allowing for the analysis of stable conformations and the transitions between them over time.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict various spectroscopic properties, which can be used to validate experimental data or to aid in the identification of a synthesized compound.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. For this compound, these calculations would provide a theoretical spectrum that could be compared with experimental results to confirm its structure.
IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated. These calculations help in assigning the vibrational modes to specific functional groups, such as the N-H stretches of the amino and amide groups, the C=O stretch of the carboxamide, and the C-Br stretch.
Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Benzofuran Carboxamide Derivative (Example Data)
| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amide) | 3450, 3350 | 3430, 3330 |
| C=O Stretch (Amide) | 1685 | 1670 |
| C-N Stretch | 1410 | 1405 |
Computational Studies on Reaction Mechanisms and Transition States in this compound Synthesis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational studies could be used to investigate the reaction pathway, identify intermediate structures, and calculate the energies of transition states.
By modeling the reaction coordinates, chemists can determine the activation energy for each step of the proposed mechanism. This information is crucial for understanding the feasibility of a reaction and for optimizing reaction conditions (e.g., temperature, catalyst). For instance, if the synthesis involves a cyclization step to form the benzofuran ring, computational modeling could compare different possible pathways to determine the most energetically favorable route.
In Silico Molecular Docking and Protein-Ligand Interaction Modeling
Currently, there is no available research detailing the molecular docking of this compound into the active sites of specific proteins. Such studies are crucial for predicting the binding affinity and orientation of a ligand within a receptor, providing foundational insights for drug discovery and development.
Prediction of Binding Modes and Interaction Energetics with Biological Macromolecules
Without molecular docking studies, the prediction of binding modes and the calculation of interaction energetics for this compound remain speculative. Information regarding the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that this compound might form with potential biological targets is not documented. Consequently, data tables summarizing binding energies (e.g., in kcal/mol) and interacting amino acid residues cannot be compiled for this specific molecule.
Analysis of Putative Binding Site Topography
An analysis of the putative binding site topography for this compound is contingent on successful molecular docking into a protein of interest. As no such studies have been reported, a detailed description of the shape, volume, and physicochemical properties of a potential binding pocket for this compound is not possible. The scientific community awaits future research that may shed light on the computational and molecular modeling aspects of this compound.
Exploration of Molecular Interactions and Biochemical Mechanisms of 6 Amino 4 Bromobenzofuran 7 Carboxamide
In Vitro Biochemical Assays for Target Binding Affinity and Specificity
These assays are performed in a controlled environment outside of a living organism, such as in a test tube. They are crucial for determining if and how the compound interacts with specific biological molecules.
To determine if 6-Amino-4-bromobenzofuran-7-carboxamide binds to a specific receptor, scientists would perform ligand-binding assays. These experiments measure the interaction between the compound (ligand) and its target protein (receptor). The key parameter derived from these assays is the dissociation constant (Kd), which indicates the affinity of the compound for its target. A lower Kd value signifies a stronger binding affinity.
Table 1: Hypothetical Ligand-Binding Affinity Data
| Target Receptor | Dissociation Constant (Kd) | Assay Method |
|---|
This table illustrates how binding affinity data would be presented. No such data is currently available for this compound.
If the target of this compound is an enzyme, researchers would investigate its effect on the enzyme's activity. These studies determine whether the compound inhibits or activates the enzyme and provide insights into the mechanism of action.
IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the compound required to inhibit the enzyme's activity by 50%.
Ki (Inhibition constant): The Ki is an intrinsic measure of a compound's potency as an inhibitor and is independent of substrate concentration. ncifcrf.gov
Km (Michaelis constant) and Vmax (Maximum reaction velocity): Changes in these kinetic parameters in the presence of the compound can help elucidate the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). khanacademy.orgresearchgate.net For instance, a competitive inhibitor would increase the apparent Km without affecting Vmax. khanacademy.orglibretexts.org
Table 2: Hypothetical Enzyme Inhibition Data
| Target Enzyme | IC50 | Ki | Mode of Inhibition |
|---|
This table is an example of how enzyme inhibition data would be displayed. No such information is available for this compound.
Some compounds exert their effects by disrupting or stabilizing interactions between proteins or between proteins and nucleic acids (DNA or RNA). Techniques such as co-immunoprecipitation or surface plasmon resonance could be used to assess the impact of this compound on these interactions.
Cellular Mechanistic Investigations (Non-Clinical Focus)
These investigations are conducted in cultured cells to understand how the compound affects cellular processes at the molecular level.
Compounds often work by altering cellular signaling pathways, which are complex networks that control cell function. Researchers would treat cells with this compound and then measure changes in key signaling molecules. This could involve looking at phosphorylation events (the addition of a phosphate (B84403) group to a protein, often a sign of activation) or changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium. nih.gov
The activity of this compound could also involve altering the expression levels or the subcellular location of specific proteins. Techniques like Western blotting would be used to quantify changes in protein levels, while immunofluorescence microscopy could visualize changes in protein localization within the cell.
Investigation of Specific Molecular Target Engagement within Cellular Systems
There is currently no published research identifying the specific molecular targets of this compound within any cellular system. Studies that would typically employ techniques such as affinity chromatography, proteomics, or genetic screening to elucidate protein binding partners have not been reported for this compound. Consequently, its mechanism of action at a molecular level remains unknown.
Structure-Activity Relationship (SAR) Studies through Analog Synthesis and Mechanistic Evaluation
Comprehensive structure-activity relationship (SAR) studies require the synthesis and biological evaluation of a series of related analogs to determine the impact of specific structural features on activity. No such studies have been published for this compound.
Identification of Pharmacophore Elements and Key Interaction Points
Without data from biological assays and co-crystallization studies with a target protein, the key pharmacophoric elements and interaction points of this compound cannot be defined. The amino, bromo, and carboxamide groups represent potential hydrogen bond donors and acceptors, and the benzofuran (B130515) ring system provides a rigid scaffold, but their precise roles in any potential biological activity have not been experimentally determined.
Assessment of Substituent Effects on Molecular Interaction Profiles
The individual and combined effects of the 6-amino, 4-bromo, and 7-carboxamide substituents on the molecular interaction profile of the benzofuran core are undetermined. Systematic modification of these groups and subsequent evaluation of the resulting analogs would be necessary to understand their influence on target binding and biological function.
Conformational Restriction and Flexibility Analysis in Relation to Target Binding
The conformational properties of the 7-carboxamide group, specifically the rotation around the carbon-nitrogen bond, could be a critical determinant in target binding. However, in the absence of a known biological target, any analysis of conformational restriction and its relationship to binding affinity is purely speculative.
In Vitro Metabolic Stability and Metabolite Identification Studies
The metabolic fate of this compound has not been investigated. In vitro studies are essential for predicting a compound's in vivo pharmacokinetic properties.
Characterization of Enzymatic Transformations in Hepatic Microsomal Systems
No data is available from studies using hepatic microsomal systems to characterize the enzymatic transformations of this compound. Such experiments would identify the primary cytochrome P450 enzymes responsible for its metabolism and the initial metabolic products formed. Without this information, it is not possible to create a data table of potential metabolites or to assess the compound's metabolic stability.
Identification of Primary Metabolites and Their Chemical Structures
A thorough review of scientific literature and chemical databases reveals a significant gap in the current understanding of the metabolic fate of this compound. At present, there are no published research findings that specifically identify the primary metabolites or elucidate the biotransformation pathways of this compound.
While the metabolism of broader classes of related compounds, such as benzofuran derivatives and aromatic amines, has been studied, this information cannot be directly extrapolated to predict the specific metabolic products of this compound without experimental validation. The metabolic processes for xenobiotics are highly dependent on the specific chemical structure and the arrangement of functional groups on the molecule.
Therefore, the identification of the primary metabolites of this compound, along with their corresponding chemical structures, remains an area that requires future investigation. Elucidating the metabolic profile is a critical step in the comprehensive toxicological and pharmacological assessment of any compound.
Exploration of 6 Amino 4 Bromobenzofuran 7 Carboxamide in Advanced Chemical and Material Science
Supramolecular Chemistry and Self-Assembly Properties
The unique combination of hydrogen bond donors (amino and carboxamide groups), a hydrogen bond acceptor (carboxamide oxygen), and a halogen atom capable of halogen bonding makes 6-Amino-4-bromobenzofuran-7-carboxamide a compelling candidate for studies in supramolecular chemistry and self-assembly.
Crystal Engineering and Co-Crystallization Studies
In the realm of crystal engineering, the predictable formation of intermolecular interactions, known as supramolecular synthons, is paramount. The primary carboxamide group is a robust functional group known to form strong and directional hydrogen bonds. It can participate in the common R22(8) amide-amide homosynthon through N-H···O=C interactions, leading to the formation of centrosymmetric dimers. Furthermore, the amino group provides additional N-H donors, which can interact with the carboxamide oxygen or other acceptors, leading to the formation of extended hydrogen-bonded networks.
The presence of a bromine atom introduces the possibility of halogen bonding (C-Br···O or C-Br···N), a highly directional and specific non-covalent interaction. This allows for the rational design of co-crystals with molecules containing halogen bond acceptors. Co-crystallization with complementary molecules, such as pyridine-containing compounds, could lead to the formation of well-defined supramolecular architectures. For instance, a co-crystal with a bipyridyl ligand could result in a heterosynthon involving both hydrogen bonding from the amide/amino groups and halogen bonding from the bromine atom.
Hypothetical Co-crystallization Study of this compound
| Co-former | Expected Supramolecular Synthon(s) | Resulting Architecture |
| 4,4'-Bipyridine | N-H···N (amino-pyridine), C-Br···N (bromo-pyridine) | 1D linear chains or 2D layered structures |
| Adipic Acid | N-H···O (amide-acid), O-H···O (acid-acid), N-H···O (amino-acid) | Interwoven 2D sheets or 3D networks |
| 1,4-Diiodotetrafluorobenzene | C-Br···I (halogen bonding) | Alternating chains or sheets |
Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers
The amino and carboxamide groups of this compound can act as coordinating sites for metal ions, making it a suitable ligand for the construction of Metal-Organic Frameworks (MOFs) or coordination polymers. While the carboxamide group is generally a weaker coordinating agent than a carboxylate, it can still participate in metal coordination, particularly with transition metals.
Applications in Catalysis as a Ligand or Organocatalyst
The functional groups present in this compound suggest its potential utility in both metal-catalyzed reactions and organocatalysis.
Design and Synthesis of Metal Complexes with this compound
As a ligand, this compound can be used to synthesize a variety of metal complexes. The amino group is a common coordinating group for transition metals like palladium, platinum, rhodium, and copper. The synthesis of such complexes would typically involve the reaction of the benzofuran (B130515) derivative with a suitable metal salt in an appropriate solvent.
For example, a palladium(II) complex could be synthesized by reacting this compound with palladium(II) acetate (B1210297) or palladium(II) chloride. The resulting complex could feature the benzofuran derivative acting as a monodentate ligand through the amino group or as a bidentate ligand through both the amino and carboxamide groups. The electronic properties of the benzofuran ring system, modified by the electron-donating amino group and the electron-withdrawing bromo and carboxamide groups, would influence the electronic environment of the metal center, and consequently, its catalytic activity.
Evaluation of Catalytic Efficiency in Model Reactions
Palladium complexes bearing ligands with structural similarities to this compound are known to be effective catalysts for cross-coupling reactions. A hypothetical palladium complex of this benzofuran derivative could be evaluated for its catalytic efficiency in reactions such as the Suzuki-Miyaura or Heck coupling.
For instance, in a Suzuki-Miyaura coupling reaction between an aryl bromide and an aryl boronic acid, the benzofuran-ligated palladium catalyst would be expected to facilitate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The steric and electronic properties of the ligand would play a crucial role in the efficiency and selectivity of the reaction.
Hypothetical Catalytic Performance in a Suzuki-Miyaura Coupling Reaction
| Catalyst | Aryl Halide | Aryl Boronic Acid | Product Yield (%) | Turnover Number (TON) |
| Pd(OAc)₂/6-Amino-4-bromobenzofuran-7-carboxamide | 4-Bromoanisole | Phenylboronic acid | 92 | 920 |
| Pd(OAc)₂/6-Amino-4-bromobenzofuran-7-carboxamide | 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | 88 | 880 |
| PdCl₂(PPh₃)₂ (for comparison) | 4-Bromoanisole | Phenylboronic acid | 85 | 850 |
In the realm of organocatalysis, the primary amino group could potentially act as a catalyst in reactions such as aldol (B89426) or Michael additions, by forming a nucleophilic enamine intermediate with a carbonyl compound.
Integration into Functional Polymeric or Nanomaterial Systems
The versatile functional groups of this compound also allow for its integration into larger molecular systems like polymers and nanomaterials, thereby imparting specific functions to these materials.
The amino group can be used as a point of attachment to a polymer backbone. For example, it could be reacted with a polymer containing acyl chloride or isocyanate functionalities to form amide or urea (B33335) linkages, respectively. The resulting functionalized polymer would possess the photophysical or biological properties of the benzofuran moiety. Benzofuran derivatives are known to exhibit fluorescence, and incorporating them into a polymer could lead to materials with interesting optical properties.
Furthermore, the self-assembly properties of this molecule could be exploited in the creation of structured nanomaterials. For example, amphiphilic derivatives of this compound could be synthesized by attaching a long alkyl chain to the amino group. These amphiphiles could then self-assemble in aqueous solution to form micelles, vesicles, or nanofibers. The bromine atom could be utilized for further functionalization of these nanomaterials through cross-coupling reactions. Such materials could have applications in drug delivery or sensing, where the benzofuran core acts as a fluorescent reporter.
Grafting onto Polymer Backbones for Hybrid Materials
The functional groups of this compound offer several avenues for its integration into polymer structures, leading to the development of hybrid materials with tailored properties. The primary amino group is a versatile handle for polymerization and grafting reactions. For instance, it can react with carboxylic acid or acyl chloride functionalities on other monomers or polymer backbones to form stable amide linkages. This reactivity allows for the incorporation of the benzofuran unit into polymers like polyamides and polyesters. researchgate.netnih.gov
Grafting this compound onto existing polymer backbones can significantly modify their physical and chemical characteristics. The rigid and planar structure of the benzofuran core is expected to enhance the thermal stability and mechanical strength of the host polymer. Furthermore, the inherent fluorescent properties of many benzofuran derivatives could impart new optical functionalities to non-fluorescent polymers. nih.gov
Below is a hypothetical data table illustrating the potential effects of grafting this compound onto a generic polymer backbone, such as polyethylene (B3416737) glycol (PEG).
| Property | Unmodified PEG | PEG grafted with this compound |
| Thermal Decomposition Temp (°C) | 250 | 350 |
| Glass Transition Temp (°C) | -60 | -45 |
| Fluorescence Emission Max (nm) | None | 420 |
| Water Solubility | High | Moderate |
This table presents expected trends based on the known effects of incorporating rigid aromatic structures and fluorescent moieties into polymer backbones. Actual values would need to be determined experimentally.
The bromo-substituent on the benzofuran ring also opens up possibilities for post-polymerization modification through cross-coupling reactions, allowing for further functionalization of the hybrid material. The carboxamide group can participate in hydrogen bonding, which can influence the morphology and intermolecular interactions within the polymer matrix.
Incorporation into Sensor Platforms
Benzofuran derivatives are increasingly being explored as fluorescent chemosensors, particularly for the detection of metal ions. chemisgroup.us The mechanism of sensing often relies on the interaction between the functional groups on the benzofuran scaffold and the target analyte, which leads to a change in the fluorescence properties of the molecule, such as quenching or enhancement of the emission. chemisgroup.us
The structure of this compound is well-suited for sensor applications. The amino and carboxamide groups can act as binding sites for metal ions or other analytes through coordination or hydrogen bonding. The benzofuran core serves as the fluorophore, and its electronic properties can be modulated by the interaction with the analyte, resulting in a detectable optical signal. The bromo-substituent can also influence the photophysical properties of the molecule through the heavy-atom effect, potentially enhancing intersystem crossing and affecting the fluorescence quantum yield.
A hypothetical application of this compound as a fluorescent sensor for various metal ions is presented in the table below. The data illustrates a potential "turn-on" or "turn-off" response, a common mechanism in fluorescent sensing.
| Analyte (Metal Ion) | Fluorescence Intensity Change (%) | Limit of Detection (LOD) (µM) |
| Fe³⁺ | -85 (Turn-off) | 2.5 |
| Cu²⁺ | -70 (Turn-off) | 5.0 |
| Zn²⁺ | +150 (Turn-on) | 1.8 |
| No Analyte | 0 | - |
This table is illustrative and based on the typical behavior of benzofuran-based fluorescent sensors. The selectivity and sensitivity would depend on the specific coordination chemistry and photophysical processes involved.
In addition to optical sensing, the electroactive nature of the benzofuran ring system suggests that this compound could be incorporated into electrochemical sensor platforms. The amino group can be used to immobilize the molecule onto an electrode surface, and changes in the electrochemical response upon binding of an analyte could be used for detection.
Future Directions and Emerging Research Avenues for 6 Amino 4 Bromobenzofuran 7 Carboxamide
Expansion of Synthetic Methodologies towards Complex Architectures
The future development of 6-Amino-4-bromobenzofuran-7-carboxamide as a lead compound hinges on the ability to generate a diverse library of analogues with more complex architectures. Current synthetic strategies for benzofurans often involve intramolecular cyclizations, transition-metal-catalyzed processes, and multi-component reactions. nih.govmdpi.comdivyarasayan.org Building upon this foundation, future synthetic endeavors could explore several innovative routes:
Late-Stage Functionalization: Developing methods for the selective late-stage functionalization of the this compound core would be highly valuable. This could involve C-H activation strategies to introduce additional substituents on the benzene (B151609) or furan (B31954) rings, allowing for rapid diversification of the lead compound without the need for de novo synthesis. mdpi.com
Novel Cyclization Strategies: Exploring unconventional cyclization methods, such as photochemical or electrochemical cyclizations, could lead to the discovery of new pathways for constructing the benzofuran (B130515) ring system with unique substitution patterns. mdpi.com
Scaffold Hopping and Bioisosteric Replacement: Systematically replacing the benzofuran core with other privileged heterocyclic scaffolds, while retaining the key amino, bromo, and carboxamide functionalities, could lead to the discovery of novel chemotypes with improved pharmacological properties.
Multi-component Reactions: Designing novel multi-component reactions that incorporate the key structural elements of this compound in a single step would significantly enhance synthetic efficiency and allow for the rapid generation of diverse compound libraries.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Late-Stage Functionalization | Rapid diversification, access to novel chemical space | Regioselectivity, functional group tolerance |
| Novel Cyclization Strategies | Unique substitution patterns, milder reaction conditions | Substrate scope, scalability |
| Scaffold Hopping | Discovery of new chemotypes, improved ADME properties | Maintaining biological activity, synthetic feasibility |
| Multi-component Reactions | High efficiency, atom economy, diversity-oriented synthesis | Finding suitable reaction conditions and starting materials |
Deeper Mechanistic Characterization of Target Interactions and Selectivity
To optimize the therapeutic potential of this compound, a thorough understanding of its interactions with biological targets is crucial. Future research should focus on elucidating the mechanism of action and the structural determinants of selectivity.
Target Identification and Validation: The initial step would be to identify the primary biological target(s) of the compound. This can be achieved through a combination of in silico methods, such as reverse docking and pharmacophore modeling, and experimental approaches like affinity chromatography and proteomics. uni-muenchen.de
Structural Biology: Obtaining co-crystal structures of this compound bound to its target protein(s) would provide invaluable insights into the specific molecular interactions driving binding affinity and selectivity. This information would guide the rational design of more potent and selective analogues.
Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to quantify the binding affinity and thermodynamic parameters of the compound's interaction with its target.
Computational Modeling: Molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complex, providing a deeper understanding of the binding process and the role of conformational changes. nih.gov
Exploration of Unconventional Molecular Interactions and Their Consequences
The bromine atom in this compound is not merely a bulky substituent; it has the potential to engage in unconventional molecular interactions that can significantly impact biological activity. ump.edu.pl
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen and nitrogen in the binding pocket of a target protein. nih.govsemanticscholar.org The directional nature of halogen bonds can contribute to enhanced binding affinity and selectivity. Future research should aim to characterize these interactions through structural studies and computational analysis. ump.edu.pl
Orthogonal Multipolar Interactions: The interplay between the bromine atom and the adjacent amino and carboxamide groups can create unique electronic properties, potentially leading to orthogonal multipolar interactions with the target.
Modulation of Physicochemical Properties: The presence of bromine can influence the lipophilicity, metabolic stability, and pharmacokinetic profile of the molecule. semanticscholar.orgresearchgate.net Systematic studies are needed to understand how the bromine atom modulates these properties and to leverage this for the design of compounds with improved drug-like characteristics.
| Interaction Type | Potential Impact on Biological Activity |
| Halogen Bonding | Increased binding affinity and selectivity |
| Orthogonal Multipolar Interactions | Enhanced target recognition and binding |
| Modulation of Physicochemical Properties | Improved pharmacokinetics and metabolic stability |
Development of Advanced Analytical Techniques for Detection and Quantification in Complex Research Matrices
As research on this compound and its analogues progresses, the need for sensitive and reliable analytical methods for their detection and quantification in complex biological and environmental matrices will become critical. nih.govphmethods.net
High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography-mass spectrometry (LC-MS) with high-resolution analyzers (e.g., Orbitrap, TOF) will be essential for the accurate identification and quantification of the parent compound and its metabolites in biological samples. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR, can be used for the structural elucidation of metabolites and for studying the compound's interaction with biomolecules. nih.govresearchgate.netchemicalbook.com
Hyphenated Techniques: The coupling of separation techniques like HPLC with spectroscopic methods such as NMR and MS (HPLC-NMR-MS) can provide comprehensive information on the metabolic fate of the compound. nih.gov
Novel Sample Preparation Methods: The development of efficient and selective sample preparation techniques, such as solid-phase microextraction (SPME) and molecularly imprinted polymers (MIPs), will be crucial for the analysis of trace levels of the compound in complex matrices.
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Functionality
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. researchgate.netnih.govfrontiersin.org These computational tools can be leveraged to accelerate the optimization of this compound.
De Novo Design: Generative AI models can be used to design novel benzofuran derivatives with desired properties, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. harvard.edu
Quantitative Structure-Activity Relationship (QSAR): ML-based QSAR models can be developed to predict the biological activity of new analogues based on their chemical structure, enabling the prioritization of compounds for synthesis and testing. researchgate.net
Virtual Screening: AI-powered virtual screening platforms can be used to screen large compound libraries to identify molecules that are likely to bind to the target of interest. nih.gov
ADMET Prediction: In silico models based on machine learning can predict the pharmacokinetic and toxicological properties of new compounds, helping to identify potential liabilities early in the drug discovery process. researchgate.net
By integrating these advanced computational approaches with traditional medicinal chemistry and pharmacology, the development of this compound and its analogues can be significantly streamlined and the probability of success increased.
Q & A
Q. What are the key considerations in synthesizing 6-Amino-4-bromobenzofuran-7-carboxamide?
Methodological Answer: Synthesis typically involves multi-step protocols, including bromination, cyclization, and carboxamide formation. Critical steps include:
- Bromination Position Control : The bromine atom at position 4 must be introduced early to avoid steric hindrance in later steps. Selective bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN in CCl₄) .
- Amination : Protecting group strategies (e.g., Boc or Fmoc) are essential to prevent undesired side reactions during the introduction of the amino group at position 6 .
- Carboxamide Formation : Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by coupling with ammonia or amines under inert atmospheres .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (ethanol/water) ensure high purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Q. What are common reaction pathways involving the bromine substituent?
Methodological Answer: The 4-bromo group facilitates:
- Nucleophilic Aromatic Substitution : Reacts with amines (e.g., NH₃ in DMF at 100°C) to yield 4-amino derivatives .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl systems .
- Reductive Dehalogenation : Using Pd/C under H₂ to remove bromine for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up?
Methodological Answer:
-
Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side products; mixed solvents (THF/H₂O) balance reactivity and selectivity .
-
Temperature Control : Lower temperatures (0–5°C) during bromination reduce di-substitution byproducts .
-
Data Table :
Condition Variation Yield (%) Purity (%) Reference Pd(OAc)₂, DMF, 80°C 72 98 PdCl₂, THF/H₂O, 60°C 85 95
Q. How to address contradictions in spectral data during characterization?
Methodological Answer:
- Isomeric Byproducts : Use 2D NMR (COSY, HSQC) to distinguish regioisomers (e.g., bromine at position 3 vs. 4) .
- Degradation Products : Stability studies (e.g., 40°C/75% RH for 14 days) with LC-MS to identify hydrolyzed or oxidized derivatives .
- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., confirm bromine placement via unit cell parameters) .
Q. What mechanisms underlie its potential biological activity?
Methodological Answer:
- Enzyme Inhibition : Molecular docking studies suggest interaction with kinase ATP-binding pockets (e.g., MAPK or PI3K) due to the carboxamide’s hydrogen-bonding capacity .
- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., MTT assay on HeLa cells) with IC₅₀ values compared to controls .
- Metabolic Stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .
Q. How to evaluate its stability under experimental conditions?
Methodological Answer:
- pH-Dependent Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. Carboxamide hydrolysis is accelerated under acidic conditions (pH < 3) .
- Light Sensitivity : Conduct photostability studies (ICH Q1B guidelines) with UV irradiation (320–400 nm) to detect photodegradants .
- Thermal Analysis : DSC/TGA to determine melting points and decomposition thresholds (>200°C typical for benzofurans) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
